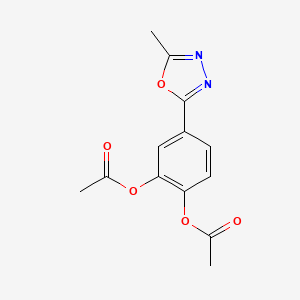![molecular formula C15H11N5 B14940827 3-Phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-amine](/img/structure/B14940827.png)
3-Phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-amine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science. This compound features a fused ring system that includes pyrazole, pyridine, and pyrimidine rings, making it a versatile scaffold for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-amine typically involves the condensation of aminopyrazole with a suitable electrophilic reagent. One common method involves the use of pyrazolo[3,4-b]pyridine as a key intermediate, which is then reacted with 1,3-biselectrophilic reagents under controlled conditions . The reaction conditions often include the use of dimethylformamide (DMF) as a solvent and a base such as potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would focus on optimizing yield and purity while minimizing the use of hazardous reagents and solvents.
化学反応の分析
Types of Reactions
3-Phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur at various positions on the fused ring system.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the ring system .
科学的研究の応用
3-Phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as an enzyme inhibitor in various biochemical assays.
Medicine: Investigated for its potential anticancer properties due to its ability to inhibit specific kinases.
Industry: Utilized in the development of fluorescent probes for imaging applications.
作用機序
The mechanism of action of 3-Phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapy .
類似化合物との比較
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Pyrazolo[1,5-a]pyrimidine-based fluorophores
Uniqueness
What sets 3-Phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-amine apart from similar compounds is its unique fused ring system, which provides a rigid and planar structure. This structural feature enhances its binding affinity to molecular targets, making it a more effective inhibitor in various biochemical applications .
特性
分子式 |
C15H11N5 |
|---|---|
分子量 |
261.28 g/mol |
IUPAC名 |
5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-10-amine |
InChI |
InChI=1S/C15H11N5/c16-14-12-8-18-15-11(10-4-2-1-3-5-10)9-19-20(15)13(12)6-7-17-14/h1-9H,(H2,16,17) |
InChIキー |
RQEALMUPIVWWEZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C3N=CC4=C(N3N=C2)C=CN=C4N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Cyano-4-hydroxy-5-[3-hydroxy-5-(3-pyridyl)-1H-pyrazol-4-YL]phenyl cyanide](/img/structure/B14940744.png)
![5-[2-(4-{[(Adamantan-2-YL)amino]methyl}phenoxy)-1-hydroxyethyl]-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B14940748.png)
![2-[(4,8-dimethylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbenzyl)pyrimidin-4(3H)-one](/img/structure/B14940751.png)
![N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(4-methoxyphenoxy)acetamide](/img/structure/B14940753.png)
![2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one](/img/structure/B14940759.png)
![ethyl 4-(8-methoxy-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate](/img/structure/B14940763.png)
![7-Methyl-3-[(4-methylphenyl)sulfonyl]-4,8-diphenylpyrazolo[5,1-c][1,2,4]triazine](/img/structure/B14940771.png)
![1-(3,4-dichlorophenyl)-3-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]urea](/img/structure/B14940779.png)
![2-[4-(2-Fluorobenzenesulfonyl)piperazin-1-YL]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B14940782.png)
![dimethyl 2-{1-[(4-ethylphenoxy)acetyl]-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B14940790.png)
![N,N-dimethyl-1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclohexanamine](/img/structure/B14940794.png)

![5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14940811.png)

